molecular formula C11H16N2O7S B14471511 Thymidine, alpha-(methylsulfonyl)- CAS No. 72687-18-4

Thymidine, alpha-(methylsulfonyl)-

Cat. No.: B14471511
CAS No.: 72687-18-4
M. Wt: 320.32 g/mol
InChI Key: OFUBWGLTPMSHFG-DJLDLDEBSA-N
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Description

Thymidine, alpha-(methylsulfonyl)- is a chemically modified nucleoside derivative where a methylsulfonyl (-SO₂CH₃) group is introduced at the alpha position of the thymidine scaffold. Methylsulfonyl groups are known for their strong electron-withdrawing effects, which can influence reactivity, stability, and binding affinity .

Properties

CAS No.

72687-18-4

Molecular Formula

C11H16N2O7S

Molecular Weight

320.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylsulfonylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7S/c1-21(18,19)5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)20-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

OFUBWGLTPMSHFG-DJLDLDEBSA-N

Isomeric SMILES

CS(=O)(=O)CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CS(=O)(=O)CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymidine, alpha-(methylsulfonyl)- typically involves the introduction of a methylsulfonyl group to the thymidine molecule. This can be achieved through a series of chemical reactions, including sulfonation and methylation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the addition of the methylsulfonyl group.

    Sulfonation: Thymidine is first treated with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl group.

    Methylation: The sulfonylated thymidine is then reacted with a methylating agent, such as dimethyl sulfate, to introduce the methyl group, resulting in thymidine, alpha-(methylsulfonyl)-.

Industrial Production Methods

Industrial production of thymidine, alpha-(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Thymidine, alpha-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to thymidine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can revert the compound to thymidine.

Scientific Research Applications

Thymidine, alpha-(methylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other modified nucleosides and nucleotides.

    Biology: The compound is used in studies of DNA replication and repair mechanisms.

    Industry: The compound is used in the production of specialized DNA probes and diagnostic tools.

Mechanism of Action

The mechanism of action of thymidine, alpha-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can result in the inhibition of cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Methylsulfonyl-Substituted Chalcones ()

Methylsulfonyl-substituted chalcones (e.g., compounds 1a–c and 2a–s ) are synthesized via Claisen-Schmidt condensation, where the sulfonyl group is introduced at the para-position of the aromatic ring . In contrast, Thymidine, alpha-(methylsulfonyl)- features the sulfonyl group at the nucleoside’s alpha position. Key differences include:

  • Reactivity : Chalcones undergo ring-closure reactions to form pyrazoles, leveraging the sulfonyl group’s electron-withdrawing nature to stabilize intermediates. Thymidine derivatives, however, may prioritize interactions with DNA polymerases or kinases due to their nucleoside backbone.
  • Biological Targets : Chalcones primarily exhibit anticancer activity, while thymidine analogs are often explored as antiviral or antimetabolite agents.

GS-CA1 and Capsid Protein Interactions ()

The HIV-1 capsid inhibitor GS-CA1 contains a methylsulfonyl moiety that mediates hydrophobic interactions with residue P38 of the capsid (CA) protein . This interaction stabilizes the compound’s binding to viral capsids, disrupting viral replication. By comparison:

  • Thymidine, alpha-(methylsulfonyl)- could similarly exploit hydrophobic or polar interactions with enzymatic targets (e.g., thymidine kinase). However, its nucleoside structure may restrict binding to polymerase active sites rather than capsid proteins.
  • Positional Effects : In GS-CA1, the sulfonyl group’s spatial orientation is critical for CA binding. For thymidine derivatives, the alpha position may sterically hinder or enhance interactions with kinases or phosphorylases.

Positional Reactivity in Sulfonyl Derivatives ()

In sulfone-containing phenols, the ortho-position of the methylsulfonyl group exhibits heightened reactivity due to protonation-induced electronic effects . For Thymidine, alpha-(methylsulfonyl)-, the alpha position may similarly influence:

  • Nucleophilic Susceptibility : The electron-withdrawing sulfonyl group could deprotonate adjacent hydroxyl groups, increasing reactivity in phosphorylation or glycosylation reactions.
  • Isomer Stability: Unlike the ortho/meta isomerism in phenolic sulfones, thymidine derivatives may exhibit stereochemical preferences at the alpha position, affecting metabolic stability.

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